2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
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Description
2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C22H26N6O5 and its molecular weight is 454.487. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes for Mercury Ion Detection
Research has shown that compounds with specific structural features, including the imidazo[1,2-a]pyridine derivatives, have been developed as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. These derivatives were produced through a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis, demonstrating moderate to good yields. Such compounds can be applied in environmental monitoring and the study of mercury ion dynamics in biological systems (Shao et al., 2011).
Antimicrobial Activities
Another study reported the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which showed significant antimicrobial activities against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria. This suggests that derivatives of imidazo[2,1-f]purin, such as the specified compound, might hold potential as antimicrobial agents, providing a basis for developing new therapeutic agents (Sharma et al., 2004).
Catalysts in Organic Synthesis
Compounds featuring imidazole-based structures have been evaluated as catalysts in organic synthesis. For instance, manganese(II) complexes of imidazole-based acetamide were studied as homogeneous and heterogenized catalysts for alkene epoxidation with H2O2, indicating the role of such compounds in facilitating chemical transformations. This highlights the potential application of the specified compound in catalysis, especially in reactions requiring selective activation or functionalization of molecules (Serafimidou et al., 2008).
Properties
IUPAC Name |
2-[6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O5/c1-12-13(2)28-18-19(25(3)22(31)27(20(18)30)11-17(23)29)24-21(28)26(12)9-8-14-6-7-15(32-4)16(10-14)33-5/h6-7,10H,8-9,11H2,1-5H3,(H2,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQUYWIMHJLYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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